molecular formula C21H18N2O B13841660 1,5-Dibenzyl-1H-indazol-3-ol

1,5-Dibenzyl-1H-indazol-3-ol

Cat. No.: B13841660
M. Wt: 314.4 g/mol
InChI Key: ITZRTCZAHXIQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibenzyl-1H-indazol-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine can lead to the formation of indazole derivatives . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized synthetic schemes to ensure high yields and minimal byproduct formation. These methods may include the use of metal-catalyzed reactions, reductive cyclization reactions, and solvent-free conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibenzyl-1H-indazol-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .

Mechanism of Action

The mechanism of action of 1,5-Dibenzyl-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, some indazole compounds act as inhibitors of cyclo-oxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways for this compound may vary depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibenzyl-1H-indazol-3-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives. Its dibenzyl substitution at positions 1 and 5 of the indazole ring can influence its interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

1,5-dibenzyl-2H-indazol-3-one

InChI

InChI=1S/C21H18N2O/c24-21-19-14-18(13-16-7-3-1-4-8-16)11-12-20(19)23(22-21)15-17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,22,24)

InChI Key

ITZRTCZAHXIQDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)N(NC3=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.